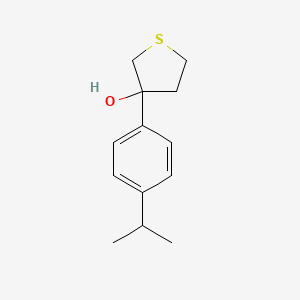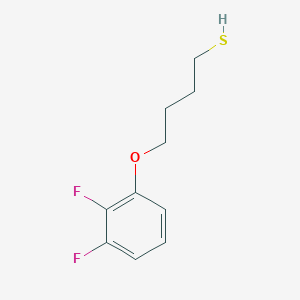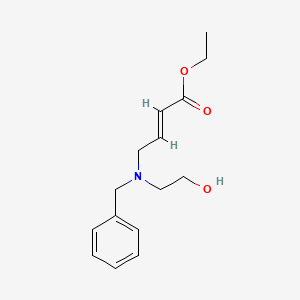![molecular formula C11H13ClFNO B7938133 2-Chloro-N-[1-(3-fluoro-4-methylphenyl)ethyl]acetamide](/img/structure/B7938133.png)
2-Chloro-N-[1-(3-fluoro-4-methylphenyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[1-(3-fluoro-4-methylphenyl)ethyl]acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a fluoro group, and a methyl group on the phenyl ring, which is attached to an ethyl group that is further connected to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-[1-(3-fluoro-4-methylphenyl)ethyl]acetamide typically involves the following steps:
Bromination: The starting material, 3-fluoro-4-methylbenzene, undergoes bromination to introduce a bromo group at the desired position.
Friedel-Crafts Alkylation: The brominated compound is then subjected to Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst (e.g., aluminum chloride) to form the ethylated intermediate.
Amination: The ethylated intermediate is treated with ammonia or an amine derivative to introduce the acetamide group, resulting in the formation of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also emphasized to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-N-[1-(3-fluoro-4-methylphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium iodide (NaI) and solvents such as acetone are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of this compound amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-N-[1-(3-fluoro-4-methylphenyl)ethyl]acetamide has found applications in various scientific fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.
Medicine: Research has explored its use as a precursor for pharmaceuticals, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
2-Chloro-N-[1-(3-fluoro-4-methylphenyl)ethyl]acetamide is structurally similar to other acetamide derivatives, such as 2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide and 2-chloro-N-[1-(3-fluoro-phenyl)ethyl]acetamide. the presence of the fluoro and methyl groups on the phenyl ring imparts unique chemical and biological properties to this compound, making it distinct from its analogs.
Comparación Con Compuestos Similares
2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide
2-chloro-N-[1-(3-fluoro-phenyl)ethyl]acetamide
2-chloro-N-[1-(2-methylphenyl)ethyl]acetamide
Propiedades
IUPAC Name |
2-chloro-N-[1-(3-fluoro-4-methylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO/c1-7-3-4-9(5-10(7)13)8(2)14-11(15)6-12/h3-5,8H,6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXNCSXBGBETJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)CCl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[(Thiolan-3-yl)amino]pentan-1-ol](/img/structure/B7938130.png)





